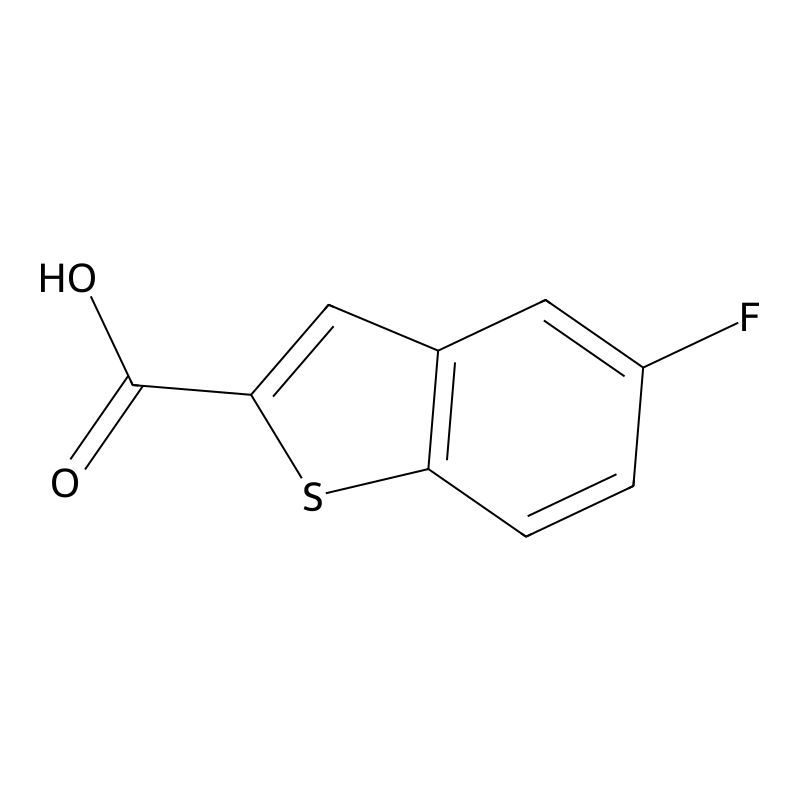

5-Fluoro-1-benzothiophene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5-Fluoro-1-benzothiophene-2-carboxylic acid is a heterocyclic aromatic compound, meaning it contains a ring structure with both carbon and other atoms. It can be synthesized through various methods, including the reaction of 2-fluorobenzoic acid with thiophene and subsequent oxidation. Researchers have also explored the synthesis of derivatives of this molecule by introducing additional functional groups, allowing for further exploration of its properties. [Source: BLD Pharm, ]

Potential Applications:

While the specific scientific research applications of 5-Fluoro-1-benzothiophene-2-carboxylic acid are still under investigation, its structural features suggest potential in various fields:

- Medicinal Chemistry: The presence of the carboxylic acid and the fluorinated group can contribute to various biological activities. Researchers are exploring its potential as a scaffold for the development of new drugs, particularly in areas like anti-inflammatory or anti-cancer therapies. However, further research is needed to establish its efficacy and safety. [Source: Key Organics, ]

- Material Science: The aromatic structure and functional groups of the molecule could potentially make it suitable for the development of novel materials with specific properties. Research in this area is ongoing, with potential applications in areas like organic electronics or functional polymers. [Source: VWR, ]

5-Fluoro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C₉H₅FO₂S and a molecular weight of 196.2 g/mol. This compound features a benzothiophene core, which is a fused bicyclic structure containing a thiophene ring and a benzene ring, with a fluorine atom and a carboxylic acid group attached to it. Its unique structure contributes to its potential applications in various fields, particularly in medicinal chemistry and material science .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose the carboxylic acid group, resulting in the formation of a fluorinated benzothiophene derivative.

- Nucleophilic substitutions: The presence of the fluorine atom makes the compound susceptible to nucleophilic attack, allowing for further functionalization at the 5-position of the benzothiophene ring.

These reactions are essential for synthesizing derivatives that can exhibit enhanced biological activities or altered physicochemical properties .

Research indicates that 5-Fluoro-1-benzothiophene-2-carboxylic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and as a precursor for compounds with antimicrobial properties. The incorporation of fluorine into its structure may enhance its metabolic stability and bioavailability compared to non-fluorinated analogs. Preliminary studies suggest that derivatives of this compound may interact with specific biological targets, although detailed mechanisms remain to be fully elucidated .

Several methods have been developed for synthesizing 5-Fluoro-1-benzothiophene-2-carboxylic acid:

- Direct Fluorination: One approach involves the direct fluorination of benzothiophene derivatives using fluorinating agents such as N-fluorobenzenesulfonimide or Selectfluor.

- Carboxylation Reactions: The introduction of the carboxylic acid group can be achieved through carbon dioxide insertion into reactive intermediates derived from benzothiophene.

- Multistep Synthesis: A more complex route might involve multiple steps, including halogenation, followed by functional group transformations to yield the final product.

These methods allow for the production of this compound in both laboratory settings and larger-scale syntheses .

5-Fluoro-1-benzothiophene-2-carboxylic acid has several applications:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting inflammatory pathways or microbial infections.

- Material Science: Its unique structure makes it suitable for use in developing advanced materials, including organic semiconductors and dyes.

- Research Tool: As a research reagent, it aids in studying biochemical pathways and interactions due to its ability to modify biological systems selectively .

Interaction studies involving 5-Fluoro-1-benzothiophene-2-carboxylic acid focus on its binding affinities with various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with proteins or enzymes.

- In Vitro Assays: To evaluate its efficacy against specific pathogens or inflammatory processes.

- Structure-Activity Relationship Studies: To understand how modifications to the compound's structure influence its biological activity.

Such studies are crucial for optimizing this compound's therapeutic potential .

Several compounds share structural similarities with 5-Fluoro-1-benzothiophene-2-carboxylic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Chloro-1-benzothiophene-2-carboxylic acid | Chlorine instead of Fluorine | Potentially different biological activity profiles |

| 6-Fluoro-1-benzothiophene-2-carboxylic acid | Fluorine at position 6 | Different steric effects impacting reactivity |

| 5-Methyl-1-benzothiophene-2-carboxylic acid | Methyl group instead of Fluorine | Altered lipophilicity affecting bioavailability |

| 5-Nitro-1-benzothiophene-2-carboxylic acid | Nitro group addition | Increased electron-withdrawing effects influencing reactivity |

The presence of fluorine in 5-Fluoro-1-benzothiophene-2-carboxylic acid distinguishes it from these analogs, potentially enhancing its stability and interaction with biological systems due to the unique electronic properties imparted by the fluorine atom .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant